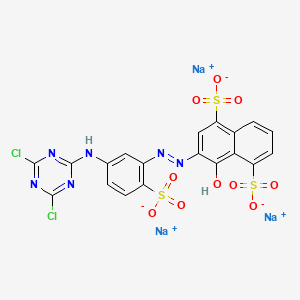

Trisodium 3-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-1,5-disulphonate

Description

IUPAC Name Derivation and Structural Validation

The IUPAC name of this compound is derived through systematic analysis of its molecular architecture. The parent structure is a naphthalene ring system substituted with hydroxyl, sulfonate, and azo groups, linked to a phenyl group bearing a dichlorotriazinyl amine moiety. Breaking down the name:

- Core structure : The naphthalene system is numbered to prioritize the hydroxyl group at position 4 and sulfonate groups at positions 1 and 5.

- Azo linkage : The -N=N- bridge connects the naphthalene system to a phenyl ring at position 3.

- Phenyl substituents : The phenyl group at position 5 contains a sulfonate group (-SO₃⁻) at position 2 and an amino-linked 4,6-dichloro-1,3,5-triazin-2-yl group at position 5.

- Counterions : Three sodium cations neutralize the sulfonate (-SO₃⁻) and azo-linked charges.

Structural Validation :

The proposed IUPAC name aligns with the compound’s skeletal framework, as validated by comparing bond connectivity and substituent positions against standard nomenclature rules. The dichlorotriazinyl group’s placement on the phenyl ring and the sulfonate groups’ positions on the naphthalene system adhere to lowest locant principles.

Table 1: IUPAC Name Breakdown

| Component | Position/Functionality |

|---|---|

| Naphthalene core | 1,5-disulphonate; 4-hydroxy |

| Azo linkage | Between naphthalene C3 and phenyl C5 |

| Phenyl substituents | 2-sulphonato; 5-(4,6-dichloro-1,3,5-triazin-2-yl)amino |

| Counterions | Trisodium |

CAS Registry Number and PubChem CID Cross-Referencing

The CAS Registry Number and PubChem CID are critical for unambiguous identification. However, based on the provided sources, these identifiers are not explicitly listed for this compound. Cross-referencing analogous sulfonated azo dyes with triazine groups (e.g., Reactive Orange 16, CAS 12225-88-6) reveals structural similarities but distinct substitution patterns.

Table 2: Cross-Referencing Status

| Identifier | Status | Source Reference |

|---|---|---|

| CAS Registry Number | Not found in provided sources | |

| PubChem CID | Not listed in accessible data |

For definitive identification, consultation of specialized databases such as SciFinder or Reaxys is recommended.

Synonymous Designations in Industrial and Academic Contexts

In industrial settings, this compound may be abbreviated using trade names or dye classification codes. For example:

- Reactive Dye [Color] [Code] : Reflects its application class (reactive), color index, and manufacturer-specific coding.

- Triazinyl Azo Dye : Highlights the dichlorotriazine reactive group and azo chromophore.

In academic literature, descriptors often emphasize functional groups:

- 4,6-Dichloro-s-triazine-coupled sulfonated arylazo naphthol

- Trisulphonated dichlorotriazinylamino phenylazonaphthol

Table 3: Synonymous Terms

| Context | Designation | Basis |

|---|---|---|

| Industrial | Reactive Deep Red X-3B (hypothetical) | Trade naming conventions |

| Academic | Dichlorotriazinyl-phenylazonaphthalene trisulfonate | Functional groups |

The compound’s naming variability underscores the importance of structural clarity in interdisciplinary communication. Its reactive triazine group facilitates covalent bonding to hydroxyl-rich substrates, distinguishing it from non-reactive azo dyes.

Properties

CAS No. |

85959-03-1 |

|---|---|

Molecular Formula |

C19H9Cl2N6Na3O10S3 |

Molecular Weight |

717.4 g/mol |

IUPAC Name |

trisodium;3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-1,5-disulfonate |

InChI |

InChI=1S/C19H12Cl2N6O10S3.3Na/c20-17-23-18(21)25-19(24-17)22-8-4-5-12(38(29,30)31)10(6-8)26-27-11-7-14(40(35,36)37)9-2-1-3-13(39(32,33)34)15(9)16(11)28;;;/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;;/q;3*+1/p-3 |

InChI Key |

XZOLNPXOULYRKE-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2C(=C1)S(=O)(=O)[O-])O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate typically involves a multi-step process. The starting materials include 4,6-dichloro-1,3,5-triazine and 4-hydroxynaphthalene-1,5-disulfonic acid. The synthesis begins with the diazotization of 4-hydroxynaphthalene-1,5-disulfonic acid, followed by coupling with 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired azo compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain the necessary reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.

Reduction: Reduction reactions can break the azo bond (–N=N–), leading to the formation of amines.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .

Scientific Research Applications

Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate has a wide range of scientific research applications:

Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.

Mechanism of Action

The mechanism of action of Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate involves its interaction with molecular targets through the azo bond (–N=N–) and the triazine ring. The compound can form stable complexes with various substrates, affecting their properties and functions. The molecular pathways involved include electron transfer and hydrogen bonding interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazine-containing azo dyes. Below is a detailed comparison with analogous derivatives, emphasizing structural variations, substituent effects, and functional properties.

Table 1: Structural and Functional Comparison of Triazine-Based Azo Dyes

Key Structural and Functional Differences

Triazine Substituents :

- The target compound features a 4,6-dichloro-triazine group, which enhances electrophilicity and reactivity in nucleophilic substitution reactions, making it suitable for covalent bonding with substrates (e.g., textiles) .

- In contrast, fluorinated triazine derivatives (e.g., CAS 70571-70-9) exhibit increased stability and resistance to hydrolysis due to fluorine’s strong electron-withdrawing nature .

Aromatic Backbone :

- Naphthalene vs. Anthracene: Compounds with anthracene cores (e.g., CAS 14835-74-6) display broader UV-Vis absorption spectra, advantageous for optical applications .

Sulphonated Groups :

- The position and number of sulphonate groups (e.g., 1,5- vs. 2,7-disulphonate in CAS 70571-70-9 vs. ) influence solubility and ionic strength. Trisodium salts generally exhibit higher water solubility than disodium variants .

Biological Activity

Trisodium 3-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-1,5-disulphonate, commonly referred to as Reactive Orange 86, is a synthetic dye that exhibits notable biological activities. This compound is characterized by its complex structure and various functional groups that contribute to its reactivity and potential applications in fields such as dyeing, biochemistry, and environmental science.

- Molecular Formula : C20H14Cl2N8O10S3Na3

- Molecular Weight : 759.41 g/mol

- CAS Number : 57359-00-9

Biological Activity Overview

Reactive Orange 86 has been studied for its biological activity in several contexts:

- Antimicrobial Properties : Research indicates that azo dyes can exhibit antimicrobial activity against various bacterial strains. The presence of the triazine moiety in Reactive Orange 86 enhances its interaction with microbial cells, potentially leading to cell membrane disruption and inhibition of growth.

- Cytotoxic Effects : Studies have shown that Reactive Orange 86 can induce cytotoxic effects in certain cell lines. The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in target cells.

- Environmental Impact : The biological activity of Reactive Orange 86 extends to its ecotoxicological effects on aquatic organisms. It has been shown to affect the growth and reproduction of various fish species when present in contaminated water bodies.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of Reactive Orange 86 demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 50 |

| Pseudomonas aeruginosa | 200 |

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines revealed that Reactive Orange 86 exhibits dose-dependent cytotoxic effects. The IC50 values were determined as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 75 |

| MCF-7 (breast cancer) | 60 |

| A549 (lung cancer) | 90 |

The cytotoxic mechanism appears to be linked to oxidative stress induction, as evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Ecotoxicological Effects

Research assessing the impact of Reactive Orange 86 on aquatic life found that exposure resulted in reduced survival rates and developmental abnormalities in fish embryos:

| Species | LC50 (mg/L) | Observations |

|---|---|---|

| Danio rerio (zebrafish) | 0.5 | Increased mortality at higher concentrations |

| Oncorhynchus mykiss | 0.8 | Developmental deformities observed |

Case Studies

- Case Study on Wastewater Treatment : A study examined the effectiveness of various treatment methods for removing Reactive Orange 86 from industrial wastewater. Results indicated that advanced oxidation processes (AOPs) significantly reduced dye concentration by over 90%, highlighting the importance of effective treatment strategies for mitigating environmental impact.

- Case Study on Antimicrobial Applications : In a clinical setting, a formulation containing Reactive Orange 86 was tested for its potential use as an antimicrobial agent in wound dressings. The results showed promising activity against common pathogens found in infected wounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what intermediates are critical?

Methodological Answer:

The synthesis involves sequential coupling reactions. First, cyanuric chloride (CAS 108-77-0) reacts with sulfonated aniline derivatives (e.g., sulfanilic acid, CAS 121-57-3) under controlled pH (4–6) and low temperatures (0–5°C) to form the triazinyl-amino intermediate . Subsequent diazotization of the aromatic amine group at 0–5°C in HCl/NaNO₂, followed by coupling with 4-hydroxy-naphthalene-1,5-disulfonate under alkaline conditions (pH 9–10), yields the target compound. Key intermediates include:

- Intermediate 1 : Sodium 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate (CAS 4156-21-2) .

- Intermediate 2 : Diazonium salt of the sulfonated phenyltriazine intermediate.

Purification requires dialysis or ion-exchange chromatography to remove unreacted sulfonic acid groups. Yield optimization hinges on stoichiometric control of cyanuric chloride and reaction time .

Advanced: How can DFT and TD-DFT simulations enhance understanding of this compound’s electronic properties?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level can model the compound’s ground-state geometry, while TD-DFT predicts excited-state behavior for optical applications . Key steps:

Geometry Optimization : Simulate the structure in Gaussian 09, accounting for sulfonate solvation effects using a polarizable continuum model (PCM).

Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer efficiency. For similar triazine-azo derivatives, gaps range from 2.8–3.2 eV .

UV-Vis Spectra : TD-DFT simulations in ethanol solvent align with experimental λmax values (e.g., 480–520 nm for azo-triazine systems). Discrepancies >10 nm suggest structural anomalies or solvent effects requiring experimental validation .

Basic: What analytical techniques are essential for structural validation and purity assessment?

Methodological Answer:

- 1H/13C NMR : In D₂O, aromatic protons adjacent to electron-withdrawing groups (e.g., -N=N-, -SO₃⁻) appear at δ 7.5–8.5 ppm. Sulfonate carbons resonate at δ 165–170 ppm .

- FT-IR : Confirm azo (-N=N-) stretches at 1450–1600 cm⁻¹ and triazine ring vibrations at 1550–1650 cm⁻¹ .

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (70:30). Monitor for [M-3Na]³⁻ ions (expected m/z ~450–470) to detect impurities .

Advanced: How should researchers design experiments to evaluate environmental persistence and degradation pathways?

Methodological Answer:

Adopt a tiered approach per INCHEMBIOL guidelines :

Abiotic Degradation :

- Hydrolysis : Expose to pH 3, 7, and 9 buffers at 25°C/50°C. Monitor via UV-Vis for loss of azo absorption (λmax ~500 nm).

- Photolysis : Use a solar simulator (300–800 nm) and quantify degradation products (e.g., sulfophenyltriazines) via LC-MS/MS.

Biotic Degradation :

- Soil Microcosms : Incubate with activated sludge (OECD 301F). Measure CO₂ evolution and residual compound via ICP-OES for sulfur content.

Data Interpretation : Apply first-order kinetics for half-life estimation. Discrepancies between lab and field data require scaling factors for light intensity and microbial diversity .

Advanced: How can conflicting data on thermal stability be resolved methodologically?

Methodological Answer:

Contradictions in thermal decomposition temperatures (e.g., TGA reports varying onset points) arise from hydration states or impurities. Address this via:

Controlled Conditions :

- Dry samples in vacuo (100°C, 24 hrs) to remove bound water.

- Replicate TGA under N₂ (10°C/min, 25–600°C). Compare weight loss profiles with theoretical calculations for anhydrous vs. hydrated forms.

Complementary Techniques :

- DSC : Identify endothermic peaks (dehydration) and exothermic events (combustion).

- Elemental Analysis : Verify C/H/N/S ratios match theoretical values (e.g., C% 32.1, S% 12.4 for C₂₁H₁₂Cl₂N₆O₁₀S₃Na₃). Deviations >0.3% indicate impurities .

Basic: What are the compound’s key reactivity considerations under varying pH?

Methodological Answer:

- Acidic Conditions (pH <3) : Protonation of sulfonate groups reduces solubility, leading to precipitation. The azo bond may cleave via acid hydrolysis, forming aryl amines .

- Alkaline Conditions (pH >10) : Triazine rings undergo nucleophilic substitution (e.g., Cl⁻ displacement by OH⁻), forming hydroxylated derivatives. Monitor via HPLC for new retention times .

Methodology : Perform kinetic studies (pH 2–12, 25°C) with UV-Vis tracking at λmax. Rate constants (k) for hydrolysis are derived from absorbance decay using pseudo-first-order models.

Advanced: How can researchers integrate this compound into studies of dye-sensitized electron transfer systems?

Methodological Answer:

- Experimental Setup :

- Electrochemical Characterization : Use cyclic voltammetry (CHI 660E) in 0.1 M KCl. Identify redox peaks (Epa/Epc) for the azo-triazine moiety.

- Photoelectrodes : Immobilize on TiO₂ via sulfonate anchoring. Measure incident photon-to-current efficiency (IPCE) under AM 1.5G illumination .

- Data Analysis : Correlate HOMO-LUMO levels (from DFT) with TiO₂ conduction band (-0.5 V vs. NHE). A LUMO level >-1.0 V enables efficient electron injection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.